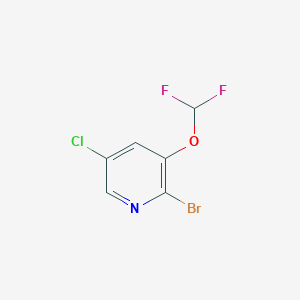

2-Bromo-5-chloro-3-(difluoromethoxy)pyridine

Description

Properties

Molecular Formula |

C6H3BrClF2NO |

|---|---|

Molecular Weight |

258.45 g/mol |

IUPAC Name |

2-bromo-5-chloro-3-(difluoromethoxy)pyridine |

InChI |

InChI=1S/C6H3BrClF2NO/c7-5-4(12-6(9)10)1-3(8)2-11-5/h1-2,6H |

InChI Key |

SMJNJGNHZICZIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1OC(F)F)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Route 1: Halogenation of 3-(difluoromethoxy)pyridine Derivatives

- Step 1: Start with 3-(difluoromethoxy)pyridine or a suitable precursor.

- Step 2: Introduce chlorine at the 5-position by electrophilic substitution or via directed lithiation followed by chlorination.

- Step 3: Brominate at the 2-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

This approach relies on selective halogenation, leveraging directing effects of the difluoromethoxy substituent.

Route 2: Sequential Functional Group Transformations from Halogenated Pyridines

- Step 1: Prepare 2-bromo-5-chloropyridine as described in Section 2.1.

- Step 2: Introduce the difluoromethoxy group at the 3-position through nucleophilic aromatic substitution or via metal-catalyzed coupling reactions (e.g., copper-catalyzed O-difluoromethylation).

This route benefits from the availability of 2-bromo-5-chloropyridine and the well-studied chemistry of difluoromethoxy group installation.

Detailed Synthetic Example (Hypothetical)

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-amino-5-chloropyridine | HBr, Br2, NaNO2, 0–10 °C, 1.5 h | 2-bromo-5-chloropyridine | 93 | Diazotization and bromination |

| 2 | 2-bromo-5-chloropyridine | Cu-catalyst, difluoromethanol derivative, base, heat | This compound | TBD | Difluoromethoxy group installation |

Note: The second step requires specialized reagents for the introduction of the difluoromethoxy group, typically via copper-mediated coupling with difluoromethanol or related reagents.

Analytical and Purification Considerations

- Purification: Crystallization and filtration are preferred over column chromatography for scalability.

- Characterization: Confirm structure by ^1H NMR, ^13C NMR, and ^19F NMR spectroscopy, alongside mass spectrometry.

- Physical properties: Expected to be a solid with melting point and boiling point similar to related halogenated pyridines (boiling point ~190 °C predicted for related compounds).

Summary of Research Data and Observations

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-3-(difluoromethoxy)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

Coupling Reactions: Catalysts like palladium acetate and ligands such as triphenylphosphine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-chloro-3-(difluoromethoxy)pyridine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the development of biologically active compounds.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-(difluoromethoxy)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethoxy group can influence its binding affinity and reactivity with enzymes or receptors. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural features and the nature of its interactions .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and substituent positions of analogous compounds:

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl and difluoromethoxy groups enhance electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. In contrast, methyl groups (e.g., 2-Bromo-3-methylpyridine) are electron-donating, reducing reactivity .

- Halogen Reactivity : Bromine at position 2 (as in this compound) is more reactive in Suzuki-Miyaura couplings than chlorine at position 5 due to the lower bond dissociation energy of C-Br bonds .

Reactivity and Chemoselectivity

Amination Reactions

- 5-Bromo-2-chloro-3-fluoropyridine : Under Pd-catalyzed conditions, substitution occurs selectively at the bromine position, whereas thermal conditions favor chlorine substitution . This contrasts with this compound, where steric hindrance from the difluoromethoxy group may alter selectivity.

- 2-Chloro-5-bromopyridine : Bromine at position 5 undergoes cross-coupling more readily than chlorine at position 2, similar to the target compound .

SNAr Reactions

- 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine : The trifluoromethyl group strongly activates position 3 for SNAr, enabling selective substitution of chlorine . In contrast, the difluoromethoxy group in the target compound provides moderate activation at position 3 but may direct reactions to the bromine at position 2 .

Physicochemical Properties

Notes:

Biological Activity

2-Bromo-5-chloro-3-(difluoromethoxy)pyridine is an organic compound with the molecular formula CHBrClFNO. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine, chlorine, and a difluoromethoxy group. The distinct combination of these substituents influences its chemical properties and biological activity, making it a subject of interest in medicinal chemistry.

The compound appears as a colorless or pale yellow solid and is known for its low solubility in water but good solubility in organic solvents such as ethanol and acetone. Its molecular weight is approximately 229.45 g/mol. The presence of halogen atoms and the difluoromethoxy group enhances its potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in biochemical assays and as a probe for studying various biological pathways. Its structural characteristics allow it to interact with specific molecular targets, which is valuable for drug discovery and development.

- Kinase Inhibition : This compound has been identified as a potential inhibitor of certain kinases, which are critical in various signaling pathways involved in cancer and other diseases.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Case Studies

- Kinase Inhibition Studies : Recent evaluations have shown that derivatives of pyridine compounds similar to this compound exhibit high selectivity against specific kinases. For instance, compounds with similar structures have demonstrated IC values in the nanomolar range against focal adhesion kinase (FAK) .

- Antimicrobial Efficacy : A study investigating the antimicrobial properties of halogenated pyridines found that certain derivatives displayed notable activity against various bacterial strains, suggesting that this compound could be similarly effective .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship (SAR). The presence of bromine and chlorine atoms has been linked to enhanced biological activity, particularly in cancer cell lines where compounds with these substituents showed increased cytotoxicity .

| Compound Name | Molecular Formula | IC (nM) | Activity |

|---|---|---|---|

| This compound | CHBrClFNO | TBD | Potential kinase inhibitor |

| Similar Compound A | CHBrClFN | 50 | Antimicrobial |

| Similar Compound B | CHBrF | 30 | Antitumor |

Q & A

Basic Research Questions

Q. How can synthetic routes for 2-Bromo-5-chloro-3-(difluoromethoxy)pyridine be optimized to improve yield and purity?

- Methodological Approach :

- Catalyst Selection : Use Pd₂dba₃ with Xantphos as a ligand for chemoselective amination or halogen substitution, as demonstrated in palladium-catalyzed reactions for structurally similar bromo-chloro-pyridines .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution reactivity. For SNAr (nucleophilic aromatic substitution), neat conditions may reverse chemoselectivity (e.g., favoring chloro over bromo substitution) .

- Monitoring : Employ TLC or HPLC to track intermediate formation and optimize reaction quenching times.

- Key Variables : Temperature (80–120°C), stoichiometry of amines/nucleophiles, and inert atmosphere (N₂/Ar) to prevent side reactions.

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Recommendations :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., difluoromethoxy group at C3: δ ~80–85 ppm in ¹⁹F NMR). Compare with analogous compounds like 5-bromo-2-chloro-4-(difluoromethoxy)pyridine .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions ([M+H]⁺) and isotopic patterns (Br/Cl signatures).

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect trace impurities .

Q. How does the reactivity of the bromo and chloro substituents differ in cross-coupling reactions?

- Experimental Design :

- Bromine Reactivity : Bromine at C2 undergoes faster oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) compared to chlorine. Test with arylboronic acids under Pd(PPh₃)₄ catalysis .

- Chlorine Activation : Use CuI/L-proline or Buchwald-Hartwig conditions for amination at C5-chloro positions.

- Competition Experiments : Perform parallel reactions (e.g., bromo vs. chloro substitution) to quantify selectivity ratios .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data (e.g., bond lengths, reaction pathways) be resolved?

- Data Analysis Framework :

- DFT Validation : Compare B3LYP/6-311+G(d,p) calculations (including exact exchange corrections ) with X-ray crystallography data for bond lengths and angles. For example, discrepancies in difluoromethoxy geometry may arise from solvation effects not modeled in DFT .

- Error Sources : Assess basis set limitations (e.g., lack of diffuse functions for halogens) and solvent corrections (SMD model) .

Q. Which density functional theory (DFT) functionals are optimal for modeling the electronic structure and reactivity of this compound?

- Functional Selection Guide :

Q. How does stereochemistry at chiral centers (e.g., in derivatives) influence biological activity, such as PI3Kα inhibition?

- Stereochemical Analysis :

- Absolute Configuration : Determine via X-ray crystallography (SHELX refinement ) and ECD/optical rotation comparisons . For example, R-isomers of 5-bromo-2-chloro-pyridine sulfonamides show 2.5x higher PI3Kα inhibition than S-isomers .

- Docking Studies : Use AutoDock Vina with PI3Kα crystal structures (PDB: 4L23). Key interactions: halogen bonding with Val851, hydrogen bonding via sulfonamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.